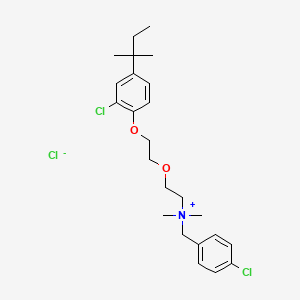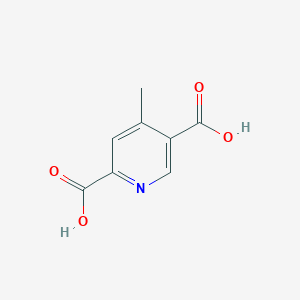
4-Methylpyridine-2,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylpyridine-2,5-dicarboxylic acid is a heterocyclic organic compound characterized by a pyridine ring substituted with a methyl group at the 4-position and carboxylic acid groups at the 2- and 5-positions
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 4-methylpyridine with chloroform and potassium hydroxide, followed by hydrolysis.
Industrial Production Methods: On an industrial scale, the compound is typically produced via catalytic oxidation of 4-methylpyridine using oxidizing agents such as nitric acid or hydrogen peroxide under controlled conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various derivatives, including pyridine-N-oxide.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Substitution reactions at the pyridine ring can introduce different functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are employed.
Major Products Formed:
Oxidation Products: Pyridine-N-oxide derivatives.
Reduction Products: Alcohols, aldehydes, and other reduced forms.
Substitution Products: Halogenated pyridines, N-alkylated pyridines, and other substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of various pyridine derivatives, which are important in organic synthesis and material science. Biology: It serves as a building block in the design of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Methylpyridine-2,5-dicarboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include modulation of neurotransmitter activity, inhibition of enzyme function, or interaction with cellular signaling pathways.
Comparison with Similar Compounds
3-Methylpyridine-2,5-dicarboxylic acid: Similar structure but with the methyl group at the 3-position.
2,6-Dimethylpyridine-3,5-dicarboxylic acid: Additional methyl group at the 6-position.
Pyridine-2,6-dicarboxylic acid: Lacks the methyl group at the 4-position.
Uniqueness: 4-Methylpyridine-2,5-dicarboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This distinct structure allows for targeted applications in various fields, setting it apart from its analogs.
Properties
Molecular Formula |
C8H7NO4 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
4-methylpyridine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C8H7NO4/c1-4-2-6(8(12)13)9-3-5(4)7(10)11/h2-3H,1H3,(H,10,11)(H,12,13) |
InChI Key |
PCHSXZSLUUOTRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


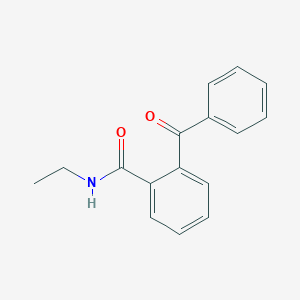
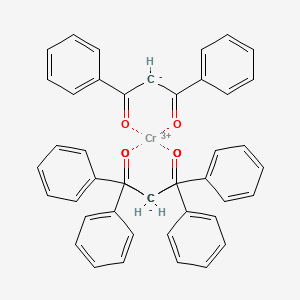
![Benzenamine, 4,4'-[(9-butyl-9H-carbazol-3-yl)methylene]bis[N-methyl-N-phenyl-](/img/structure/B15348189.png)
![N-[4-[[(4-Oxo-1-cyclohexa-2,5-dienylidene)methylamino]sulfamoyl]phenyl]acetamide](/img/structure/B15348196.png)
![Ethyl 5-methyl-6,7-dihydro-5H-cyclopenta[B]pyrazine-2-carboxylate](/img/structure/B15348200.png)
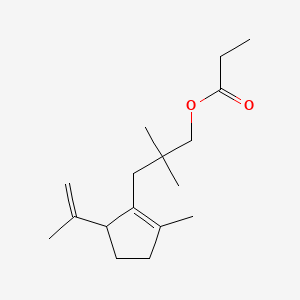

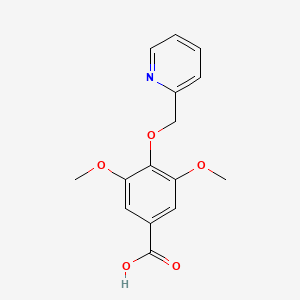
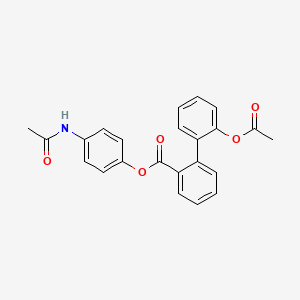


![methyl 2-(3-cyanobenzamido)-3-(3-methoxypropyl)-3H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B15348251.png)
![(trans,trans)-4'-Butyl-[1,1'-bicyclohexyl]-4-methanol](/img/structure/B15348254.png)
